h-d-cys(trt)-oh

Descripción general

Descripción

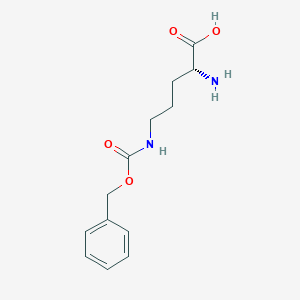

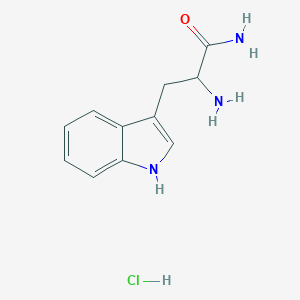

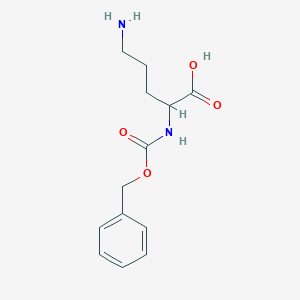

Trityl cisteína: es un compuesto que presenta un grupo tritilo (trifenilmetil) unido al átomo de azufre de la cisteína. El grupo tritilo es un grupo protector común en la síntesis orgánica, particularmente en la química de péptidos, debido a su estabilidad y facilidad de eliminación en condiciones suaves . La trityl cisteína se utiliza ampliamente en la síntesis de péptidos y proteínas, donde sirve para proteger el grupo tiol de los residuos de cisteína durante diversas reacciones químicas .

Aplicaciones Científicas De Investigación

Química: La trityl cisteína se utiliza ampliamente en la síntesis de péptidos como grupo protector para los residuos de cisteína. Permite la protección y desprotección selectiva de los grupos tiol, lo que facilita la síntesis de péptidos y proteínas complejos .

Biología: En la investigación biológica, la trityl cisteína se utiliza para estudiar el papel de los residuos de cisteína en la estructura y función de las proteínas. También se emplea en el desarrollo de sondas y sensores basados en cisteína para detectar biomoléculas que contienen tiol .

Medicina: Los derivados de la trityl cisteína han mostrado potencial como agentes terapéuticos debido a su capacidad para modular los estados redox y proteger contra el estrés oxidativo. Se están investigando para su uso en el tratamiento de enfermedades relacionadas con el daño oxidativo .

Industria: En las industrias farmacéutica y biotecnológica, la trityl cisteína se utiliza en la producción de fármacos y biológicos basados en péptidos. También se utiliza en el desarrollo de ensayos de diagnóstico y biosensores .

Mecanismo De Acción

El mecanismo de acción de la trityl cisteína implica principalmente la protección del grupo tiol de los residuos de cisteína. El grupo tritilo forma un enlace covalente estable con el átomo de azufre, evitando reacciones no deseadas durante la síntesis química. El grupo tritilo se puede eliminar selectivamente en condiciones suaves ácidas o reductoras, lo que permite la liberación controlada del grupo tiol libre .

Análisis Bioquímico

Biochemical Properties

S-Trityl-D-Cysteine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it targets the catalytic domain of Eg5 and inhibits Eg5 basal and microtubule-activated ATPase activity . The compound’s interaction with these biomolecules is essential for its function and contributes to its biochemical properties .

Cellular Effects

S-Trityl-D-Cysteine has significant effects on various types of cells and cellular processes. It does not prevent cell cycle progression at the S or G2 phases but inhibits both separation of the duplicated centrosomes and bipolar spindle formation, thereby blocking cells specifically in the M phase of the cell cycle with monoastral spindles . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of S-Trityl-D-Cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a tight-binding inhibitor, with an estimation of Ki,app <150 nM at 300 mM NaCl and 600 nM at 25 mM KCl . It binds more tightly than monastrol because it has both an 8-fold faster association rate and 1/4-fold slower release rate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of S-Trityl-D-Cysteine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

S-Trityl-D-Cysteine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available in the literature.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de trityl cisteína generalmente implica la reacción de cisteína con cloruro de tritilo en presencia de una base como piridina o trietilamina . La reacción procede en condiciones suaves, generalmente a temperatura ambiente, y da como resultado la formación de trityl cisteína con alto rendimiento. El esquema general de la reacción es el siguiente:

Cisteína+Cloruro de Tritilo→Trityl Cisteína+HCl

Métodos de Producción Industrial: En entornos industriales, la producción de trityl cisteína sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de equipos de síntesis automatizados y reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La trityl cisteína se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo tiol de la trityl cisteína puede oxidarse para formar disulfuros o ácidos sulfónicos.

Reducción: El grupo tritilo se puede eliminar en condiciones reductoras, como el tratamiento con hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno (H2O2), yodo (I2) u otros agentes oxidantes.

Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4) u otros agentes reductores.

Sustitución: Nucleófilos como aminas, tioles o alcoholes.

Productos Principales:

Oxidación: Disulfuros, ácidos sulfónicos.

Reducción: Cisteína libre, alcohol tritilo.

Sustitución: Varios derivados de cisteína sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares:

Cisteína Bencílica: Otro grupo protector para la cisteína, pero menos estable en condiciones ácidas.

Acetil Cisteína: Utilizada como agente mucolítico y antioxidante, pero no se utiliza comúnmente como grupo protector en la síntesis de péptidos.

Fmoc Cisteína: Utilizada en la síntesis de péptidos en fase sólida, pero requiere condiciones de desprotección diferentes en comparación con la trityl cisteína.

Singularidad: La trityl cisteína es única debido a su alta estabilidad y facilidad de eliminación en condiciones suaves. Esto la hace particularmente útil en la síntesis de péptidos y proteínas complejos, donde la protección y desprotección selectivas de los residuos de cisteína son cruciales .

Propiedades

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.